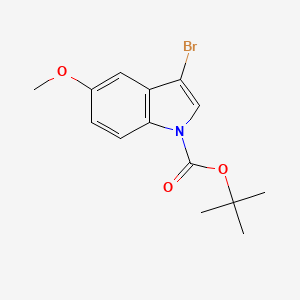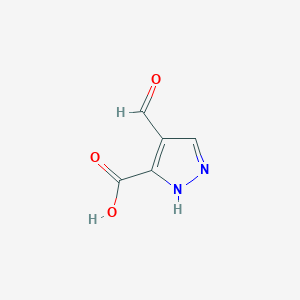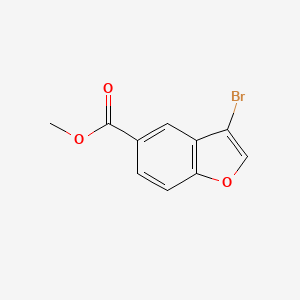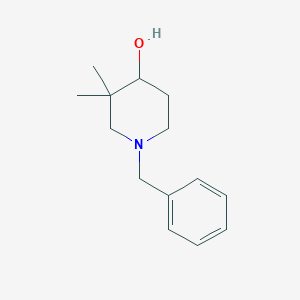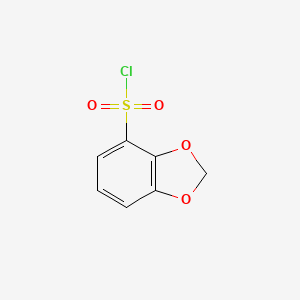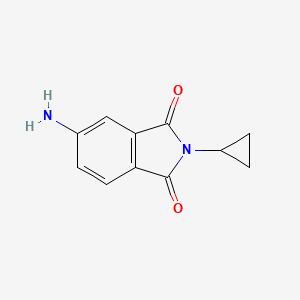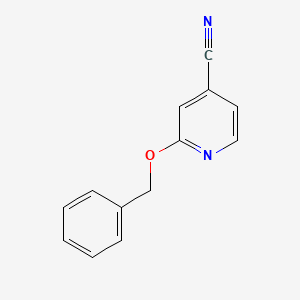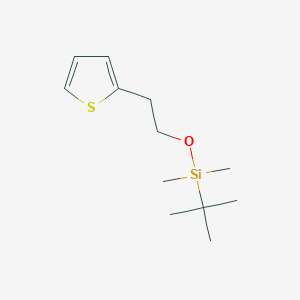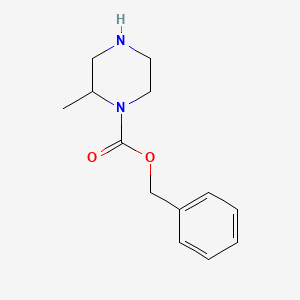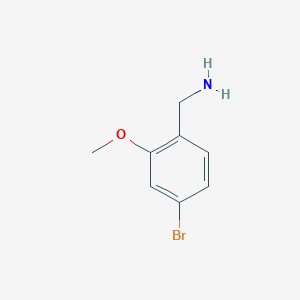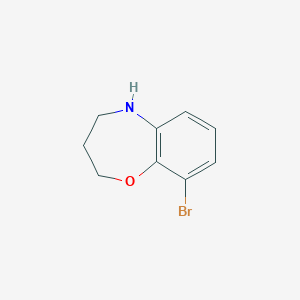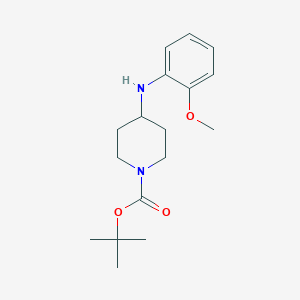![molecular formula C13H14N2O4 B1292115 Ácido 1-[3-(acetilamino)fenil]-5-oxopirrolidin-3-carboxílico CAS No. 1016874-64-8](/img/structure/B1292115.png)
Ácido 1-[3-(acetilamino)fenil]-5-oxopirrolidin-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an acetylamino group attached to a phenyl ring, a pyrrolidine ring, and a carboxylic acid group .
Aplicaciones Científicas De Investigación
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid is Beta-lactamase, an enzyme found in many bacteria . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics .
Mode of Action
The compound interacts with its target, Beta-lactamase, by inhibiting its function .
Biochemical Pathways
By inhibiting beta-lactamase, the compound can potentially affect various biochemical pathways in bacteria that are associated with antibiotic resistance .
Result of Action
The inhibition of Beta-lactamase by 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid can potentially enhance the effectiveness of beta-lactam antibiotics, as it prevents the breakdown of these antibiotics by the enzyme . This could result in increased cellular damage in bacteria and improved antibiotic efficacy.
Métodos De Preparación
The synthesis of 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the acetylation of 3-aminophenylacetic acid to form 3-(acetylamino)phenylacetic acid, which is then reacted with 5-oxopyrrolidine-3-carboxylic acid under specific conditions . The reaction typically requires the use of organic solvents such as ethanol or dichloromethane and may involve catalysts to enhance the reaction rate .
Análisis De Reacciones Químicas
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and carboxylic acid groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(3-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylic acid, 1-[3-(acetylamino)phenyl]-5-oxo- These compounds share structural similarities but may differ in their specific functional groups and chemical properties. The unique combination of the acetylamino group, phenyl ring, pyrrolidine ring, and carboxylic acid group in 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid contributes to its distinct chemical behavior and research applications .
Propiedades
IUPAC Name |
1-(3-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-10-3-2-4-11(6-10)15-7-9(13(18)19)5-12(15)17/h2-4,6,9H,5,7H2,1H3,(H,14,16)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNWCDBBHPXID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

